Acetonitrile-d3

LC-MS method validation Column void volume Isotopic tracer

Acetonitrile-d3 (CD3CN, CAS 2206-26-0) is the deuterated analog of acetonitrile, engineered as a polar aprotic NMR solvent with a dielectric constant of ~37.5. Its residual proton signal appears as a quintet at δ 1.94, and the residual 13C methyl septet at δ 1.3 enables broad analyte solubility without spectral masking. Standard 99.8 atom% D grades support routine NMR; for high-field (≥600 MHz) applications, the ≥99.96 atom% D grade delivers a measurably lower 1H noise floor essential for trace impurity detection and accurate weak-signal integration. Anhydrous (<10 ppm water) and 0.03% v/v TMS pre-formulated options are available for air-sensitive organometallic work and qNMR quantification, respectively.

Molecular Formula C2H3N
Molecular Weight 44.07 g/mol
CAS No. 2206-26-0
Cat. No. B032919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile-d3
CAS2206-26-0
SynonymsACN-d3;  Acetonitrile Cluster-d3;  Cyanomethane-d3;  Ethanenitrile-d3;  Ethyl Nitrile-d3;  Cyanomethane-d3;  Methanecarbonitrile-d3;  Methyl Cyanide-d3;  Methyl Cyanide (MeCN)-d3;  NSC 7593-d3
Molecular FormulaC2H3N
Molecular Weight44.07 g/mol
Structural Identifiers
SMILESCC#N
InChIInChI=1S/C2H3N/c1-2-3/h1H3/i1D3
InChIKeyWEVYAHXRMPXWCK-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetonitrile-d3 CAS 2206-26-0: Deuterated NMR Solvent Technical Overview


Acetonitrile-d3 (Trideuteroacetonitrile, CD3CN) is a fully deuterated analog of acetonitrile where all three methyl protons have been replaced by deuterium atoms . As a class, it functions primarily as a polar aprotic NMR solvent with a dielectric constant of approximately 37.5, making it suitable for dissolving a broad range of organic compounds [1]. Its residual proton signal appears as a 1:2:3:2:1 quintet centered at δ 1.94 ppm in 1H NMR, while the residual 13C signal of the methyl group is observed as a septet at δ 1.3 ppm [2].

Why Acetonitrile-d3 Cannot Be Substituted with Non-Deuterated Acetonitrile or Other Deuterated Solvents


Generic substitution of Acetonitrile-d3 with non-deuterated acetonitrile or alternative deuterated solvents is scientifically inadmissible due to three factors. First, non-deuterated acetonitrile produces a dominant methyl proton singlet that obscures the analyte spectral region and eliminates deuterium lock capability [1]. Second, alternative deuterated solvents such as acetone-d6 or DMSO-d6 differ fundamentally in solvent polarity, hydrogen-bonding capacity, and solubility profiles, altering analyte chemical shifts and potentially inducing conformational changes [2]. Third, the deuterium isotope effect in Acetonitrile-d3 is measurably distinct: the hydrogen-bond strength of the C-D bond differs from the C-H bond, affecting reaction kinetics and solvation dynamics in ways that alternative deuterated solvents do not replicate .

Acetonitrile-d3 Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


LC-MS Column Void Volume Determination: 24-36% Higher Accuracy vs. Conventional Neutral Markers

In a controlled LC-MS study, deuterated acetonitrile (Acetonitrile-d3) was compared against three commonly used neutral void volume markers (uracil, phloroglucinol, and N,N-dimethylformamide) for column void volume determination [1]. Void volumes obtained using conventional neutral markers were 24-36% lower than those obtained using deuterated acetonitrile as an isotopically labeled mobile phase component [1]. The minor disturbance method using deuterated acetonitrile yielded integral average void volumes of 2.08 mL (C18, 30°C), 2.05 mL (C18, 40°C), 2.16 mL (C8, 30°C), and 2.13 mL (C8, 40°C) across 25 mobile phase compositions (5-95 vol% acetonitrile) [1].

LC-MS method validation Column void volume Isotopic tracer Analytical chromatography

Isotopic Purity Tiers: 99.96 atom% D Enables Ultra-High Resolution NMR vs. Standard 99.8 atom% D Grade

Acetonitrile-d3 is commercially available in multiple isotopic purity grades that directly impact spectral quality in high-field NMR . The standard NMR grade (≥99.8 atom% D) is suitable for routine applications, while the premium grade (≥99.96 atom% D, labeled as '100% isotopically enriched') is specifically formulated for high-resolution NMR studies where residual proton signals from incomplete deuteration must be minimized . The 0.16 atom% difference in isotopic purity corresponds to a measurable reduction in residual 1H signal intensity that becomes critical at high magnetic field strengths .

High-resolution NMR Isotopic enrichment Spectral quality Procurement specification

Water Content Control: Anhydrous Grade (<10 ppm H2O) vs. Standard Grade (≤0.02-0.05% H2O) for Moisture-Sensitive Applications

Acetonitrile-d3 is supplied in distinct water-content specifications that dictate suitability for moisture-sensitive applications . The anhydrous grade specifies water content <10 ppm (0.001%) , whereas standard NMR grades specify water content ≤0.020% (200 ppm) for general-purpose applications and ≤0.05% (500 ppm) for the MagniSolv grade . The VWR specification additionally reports water content by 1H-NMR at max 0.020% w/w and H2O + D2O by Karl Fischer coulometry at max 0.030% w/w .

Anhydrous NMR Moisture-sensitive samples Water specification Procurement grade selection

TMS-Incorporated Formulations: Pre-Calibrated NMR Reference vs. Manual TMS Addition for Workflow Efficiency

Acetonitrile-d3 is commercially offered in formulations containing precisely metered TMS (tetramethylsilane) as an internal NMR chemical shift reference . Available TMS concentrations include 0.03% v/v and 1% v/v , eliminating the need for manual TMS addition and ensuring reproducible chemical shift calibration across experiments . This pre-formulation is particularly critical for quantitative NMR applications where precise internal standard concentration is essential for accurate quantification .

NMR workflow optimization Chemical shift referencing qNMR TMS internal standard

Acetonitrile-d3 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-Resolution NMR Structural Elucidation at ≥400 MHz Field Strength

For high-field NMR applications (≥400 MHz), procurement of Acetonitrile-d3 with ≥99.96 atom% D isotopic purity is scientifically justified to minimize residual proton background interference. At 600-800 MHz field strengths, the 0.16 atom% higher deuteration grade (compared to standard 99.8% D) translates to measurably reduced 1H noise floor, enabling detection of low-abundance impurities and accurate integration of weak signals . This premium grade is specified for structural elucidation of complex natural products and organometallic complexes where spectral clarity is paramount.

LC-MS Method Development Requiring Accurate Column Void Volume Determination

In LC-MS method validation and development, Acetonitrile-d3 is the preferred isotopic tracer for column void volume determination when retention time prediction accuracy is critical. Empirical data demonstrate that conventional neutral void volume markers systematically underestimate true void volume by 24-36% [1]. The minor disturbance method using Acetonitrile-d3 yields integral average void volumes across the full compositional range (5-95% acetonitrile), providing the most accurate basis for retention modeling and method transfer between instruments [1].

Quantitative NMR Requiring Precise Internal Standard Dissolution and TMS Calibration

For qNMR quantification experiments (e.g., purity determination of pharmaceutical reference standards, metabolomics concentration measurements), Acetonitrile-d3 formulated with 0.03% v/v TMS eliminates manual TMS addition variability . This pre-formulation ensures consistent internal standard concentration across all samples in a study, which is a critical requirement for accurate qNMR quantification where internal standard concentration error directly propagates to analyte concentration calculations .

Air- and Moisture-Sensitive Organometallic Synthesis and NMR Characterization

For characterization of air-sensitive organometallic complexes, catalysts, and reactive intermediates, the anhydrous grade of Acetonitrile-d3 with water content <10 ppm is required. Standard NMR grades contain water at 200-500 ppm , which is sufficient to hydrolyze sensitive metal complexes, quench reactive intermediates, or broaden NMR signals through proton exchange . The <10 ppm specification is achieved through rigorous inert-atmosphere packaging and is essential for reproducible results with moisture-sensitive samples .

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